4,6-dichloro-2H-triazolo[4,5-c]pyridine
Overview
Description
4,6-dichloro-2H-triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms substituted at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2H-triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2H-triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 4th and 6th positions can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazolopyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted triazolopyridine derivatives with various functional groups.
Oxidation: Oxidized derivatives such as triazolopyridine oxides.
Reduction: Reduced triazolopyridine derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and signal transduction.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2H-triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and biological processes. Additionally, the compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
4,6-dichloro-2H-triazolo[4,5-c]pyridine can be compared with other triazolopyridine derivatives, such as:
4,6-dichloro-2H-triazolo[4,5-b]pyridine: Similar structure but different ring fusion pattern, leading to distinct chemical properties.
4,6-dichloro-2H-triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and applications.
4,6-dichloro-2H-triazolo[4,5-e]pyridine:
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
4,6-dichloro-2H-triazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJUTAKFQQTRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NNN=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314671 | |
Record name | 4,6-dichloro-2H-triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501358-54-9 | |
Record name | 4,6-dichloro-2H-triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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